

Cross-Validation of 5-Iodosalicylic Acid Binding Sites: A Review of Available Data

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Compound of Interest

Compound Name: **5-Iodosalicylic acid**

Cat. No.: **B043159**

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A comprehensive review of scientific literature reveals a notable gap in the specific cross-validation of **5-Iodosalicylic acid** binding sites using both computational docking and experimental data. While **5-Iodosalicylic acid** is recognized as a valuable reagent in the synthesis of pharmaceuticals with anti-inflammatory, antibacterial, and antifungal properties, detailed studies elucidating its specific molecular targets and binding interactions are not readily available in the public domain.

5-Iodosalicylic acid, a derivative of salicylic acid, is utilized as a building block for more complex drug molecules that are designed to interact with specific enzymes or receptors. However, research providing a cohesive analysis of **5-Iodosalicylic acid** itself, combining predictive computational models with confirmatory experimental binding assays, remains elusive.

Insights from Related Compounds

While direct data on **5-Iodosalicylic acid** is scarce, studies on its parent molecule, salicylic acid, and other derivatives offer some perspective on potential areas of interaction. Research has shown that salicylic acid can directly bind to proteins such as ribosomal protein S3 (RPS3), which in turn suppresses the expression of cyclin-dependent kinase 4 (CDK4).^[1] Furthermore, various cyclooxygenase (COX)-independent targets for salicylic acid have been proposed, including I κ B kinase (IKK), 6-phosphofructo-1-kinase, and p70S6 kinase, suggesting a broad range of potential interactions for its derivatives.^[2]

Investigations into other salicylic acid derivatives have also identified specific protein targets. For instance, a salicylic acid-based inhibitor has been developed for the SHP2 protein, indicating that this class of compounds can be tailored to interact with specific therapeutic targets.^[3]

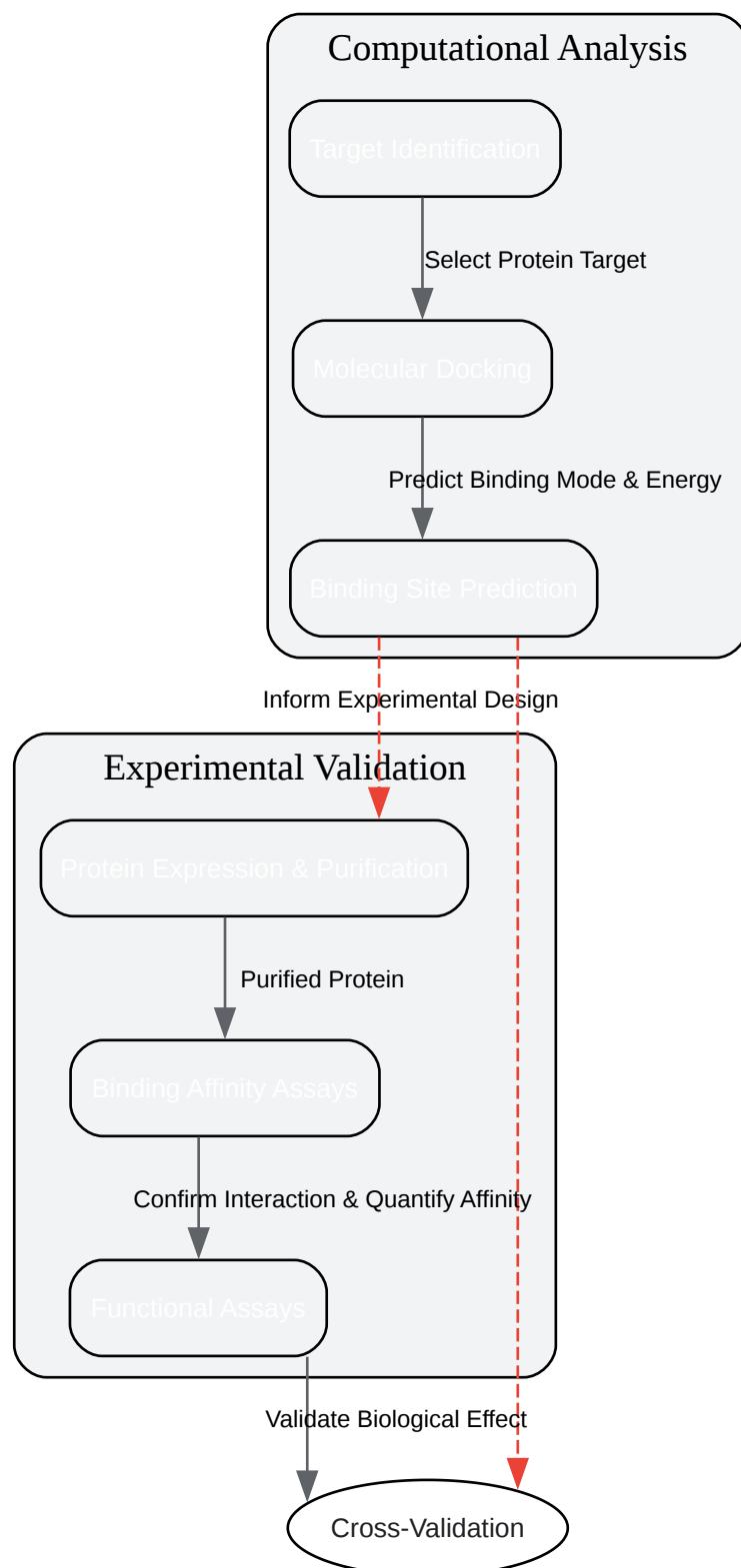
The Need for Integrated Studies

The substitution of a hydrogen atom with a bulky and electronegative iodine atom in **5-Iodosalicylic acid** is expected to significantly influence its binding affinity and specificity for protein targets compared to salicylic acid. Therefore, direct computational docking studies followed by experimental validation are crucial to understand its mechanism of action and to guide the rational design of novel therapeutics.

The typical workflow for such a study would involve:

- Computational Docking: Predicting the binding mode and affinity of **5-Iodosalicylic acid** to a hypothesized protein target.
- Experimental Validation: Confirming the predicted interaction and quantifying the binding affinity through techniques such as:
 - Enzyme-linked immunosorbent assay (ELISA)
 - Surface plasmon resonance (SPR)
 - Isothermal titration calorimetry (ITC)
 - Functional assays to measure the biological consequence of binding (e.g., enzyme inhibition).

Below is a generalized workflow representing the ideal, though currently unpublished, process for the cross-validation of **5-Iodosalicylic acid** binding sites.

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Caption: Idealized workflow for the cross-validation of **5-iodosalicylic acid** binding sites.

Conclusion

For researchers, scientists, and drug development professionals, the lack of integrated computational and experimental data for **5-Iodosalicylic acid** represents both a challenge and an opportunity. While its utility as a synthetic intermediate is established, a deeper understanding of its own molecular interactions could unlock new therapeutic applications. Future research that successfully combines predictive docking with empirical validation will be instrumental in characterizing the binding sites of **5-Iodosalicylic acid** and harnessing its full potential in drug discovery.

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